molecular formula C13H12ClN3 B1453048 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1219981-05-1

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1453048
CAS No.: 1219981-05-1
M. Wt: 245.71 g/mol
InChI Key: HMKDPHITRCSOHW-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered attention due to its promising biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with tetrahydroquinoline under specific conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoline derivatives.

    Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various substituted derivatives.

    Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and various substituted pyrazine derivatives.

Scientific Research Applications

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

    Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell cycle regulation and apoptosis. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6-Chloro-2-pyrazinyl)indoline and 1-(6-Chloro-2-pyrazinyl)-4-methylpiperazine share structural similarities with this compound.

    Uniqueness: The presence of the tetrahydroquinoline moiety in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-8-15-9-13(16-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDPHITRCSOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218711
Record name 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-05-1
Record name 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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